Calbistrin E

Description

Penicillium striatisporum as a Primary Source of Calbistrin E

An Australian isolate of Penicillium striatisporum, collected near Shalvey, New South Wales, stands out as a primary source of this compound. acs.orgnih.gov This particular strain exhibited selective antifungal activity, which prompted further investigation. Through a process of bioassay-directed fractionation, researchers were able to isolate not only the novel this compound but also the known analogues Calbistrin C and deformylcalbistrin A. acs.orgnih.gov This discovery highlighted P. striatisporum as a key organism for studying the biosynthesis and chemical diversity of the calbistrin family. acs.orgnih.gov

Other Calbistrin-Producing Fungal Species

While P. striatisporum is a notable source of this compound, other fungal species are known to produce different members of the calbistrin family. A comparative genomics study of three calbistrin-producing species—Penicillium decumbens, Aspergillus aculeatus, and Aspergillus versicolor—led to the identification of a putative gene cluster responsible for calbistrin biosynthesis. nih.gov Penicillium restrictum has also been identified as a producer of a novel antibiotic complex named the calbistrins. nih.gov

Penicillium decumbens is of particular interest as it produces calbistrins A and B, along with several structurally related metabolites like decumbenone A and B, and versiol. nih.govresearchgate.net The production of these related compounds provides valuable clues into the biosynthetic pathway of the calbistrin core structure. nih.gov Aspergillus aculeatus and Aspergillus versicolor are also recognized producers of calbistrin A. nih.govmdpi.com

| Fungal Species | Known Calbistrin Production |

| Penicillium striatisporum | This compound, Calbistrin C, Deformylcalbistrin A acs.orgnih.gov |

| Penicillium decumbens | Calbistrin A, Calbistrin B, Decumbenone A, B, C nih.govresearchgate.net |

| Aspergillus aculeatus | Calbistrin A, Calbistrin C nih.govmdpi.com |

| Aspergillus versicolor | Calbistrin A nih.gov |

| Penicillium restrictum | Calbistrin complex (including Calbistrin A) nih.govdntb.gov.ua |

Structure

2D Structure

3D Structure

Properties

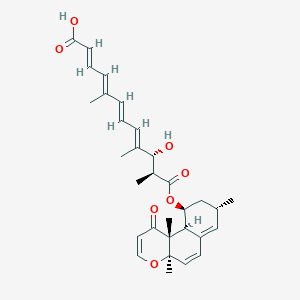

Molecular Formula |

C31H38O7 |

|---|---|

Molecular Weight |

522.6 g/mol |

IUPAC Name |

(2E,4E,6E,8E,10R,11S)-12-[[(4aR,8S,10S,10aS,10bR)-4a,8,10b-trimethyl-1-oxo-8,9,10,10a-tetrahydrobenzo[f]chromen-10-yl]oxy]-10-hydroxy-5,9,11-trimethyl-12-oxododeca-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C31H38O7/c1-19(10-8-12-26(33)34)9-7-11-21(3)28(35)22(4)29(36)38-24-18-20(2)17-23-13-15-30(5)31(6,27(23)24)25(32)14-16-37-30/h7-17,20,22,24,27-28,35H,18H2,1-6H3,(H,33,34)/b9-7+,12-8+,19-10+,21-11+/t20-,22+,24+,27-,28+,30-,31-/m1/s1 |

InChI Key |

XZKXUILQCBAMTL-CNLDLGIASA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@H]2C(=C1)C=C[C@@]3([C@@]2(C(=O)C=CO3)C)C)OC(=O)[C@@H](C)[C@H](/C(=C/C=C/C(=C/C=C/C(=O)O)/C)/C)O |

Canonical SMILES |

CC1CC(C2C(=C1)C=CC3(C2(C(=O)C=CO3)C)C)OC(=O)C(C)C(C(=CC=CC(=CC=CC(=O)O)C)C)O |

Synonyms |

calbistrin E |

Origin of Product |

United States |

Culture and Fermentation Strategies for Optimized Metabolite Production

The production of secondary metabolites like calbistrins by fungi is highly dependent on the culture conditions. frontiersin.orguliege.be Optimizing these conditions is a critical step in obtaining sufficient quantities of the desired compounds for isolation and further study.

Strategies to enhance metabolite production often involve manipulating the composition of the culture medium and the physical parameters of fermentation. frontiersin.org For instance, the choice of carbon and nitrogen sources, as well as the presence of trace elements, can significantly influence the metabolic output of the fungus. uliege.be In the case of a Penicillium striatisporum isolate, the composition of the Czapek malt (B15192052) medium was found to affect the production of its metabolites. researchgate.net

Fermentation can be carried out using either solid-state or submerged techniques. frontiersin.org The choice of method depends on the specific fungal strain and the target metabolite. For calbistrin production by Penicillium restrictum, fermentation in a culture broth was employed. nih.gov The development of genetically engineered strains, such as a Penicillium rubens platform strain, also presents a promising strategy for the heterologous production of calbistrins, potentially leading to higher yields and a more controlled production process. biorxiv.orgresearchgate.net

Bioassay Guided Fractionation and Isolation Techniques for Calbistrins

The isolation of a specific bioactive compound from a complex fungal extract is a meticulous process. researchgate.net Bioassay-guided fractionation is a powerful strategy that uses a biological assay to track the desired activity throughout the separation process. mdpi.comnih.govscielo.br

This process begins with a crude extract of the fungal culture. In the case of the Australian Penicillium striatisporum isolate, the extract showed selective antifungal activity against Candida albicans. acs.orgnih.gov This activity served as the "bioassay" to guide the subsequent fractionation steps.

The crude extract is then subjected to various chromatographic techniques to separate its components. These techniques can include:

Solvent partitioning: Separating compounds based on their differential solubility in immiscible solvents. scielo.br

Column chromatography: Using a solid stationary phase (like silica (B1680970) gel) to separate compounds based on their polarity. scielo.br

High-Performance Liquid Chromatography (HPLC): A high-resolution separation technique that is often the final step in purifying a compound.

At each stage of fractionation, the resulting fractions are tested for their biological activity. The active fractions are then subjected to further separation until a pure, active compound is isolated. This systematic approach ensures that the purification efforts remain focused on the molecule of interest, ultimately leading to the isolation of compounds like Calbistrin E. acs.orgnih.gov

Methodologies for Structural Elucidation of Calbistrin E and Novel Calbistrin Analogues

Genetic Basis of Calbistrin Biosynthesis

The genetic blueprint for calbistrin production is located in a contiguous set of genes known as a biosynthetic gene cluster (BGC). The discovery and analysis of this cluster have been fundamental to understanding how fungi assemble these complex natural products.

The gene cluster responsible for calbistrin biosynthesis, designated the cal cluster, was identified in the fungus Penicillium decumbens. nih.govnih.gov A comparative genomics approach led to the discovery of a putative 13-gene cluster, calA to calM. nih.govresearchgate.net Subsequent targeted gene deletion experiments using CRISPR/Cas9 technology in P. decumbens confirmed the direct involvement of this cluster in calbistrin production. nih.govresearchgate.net

Key findings from the characterization of the cal gene cluster include:

Deletion of calA , the gene encoding a highly reducing polyketide synthase (HR-PKS), resulted in the complete abolition of calbistrin biosynthesis, along with its intermediates. nih.gov This confirmed calA as the central enzyme for synthesizing the polyketide backbones.

Deletion of calC , which encodes a binuclear zinc cluster transcription factor, also halted the production of calbistrins and their precursors. nih.gov This demonstrates that CalC is the key transcriptional regulator for the entire cal gene cluster. researchgate.net

Deletion of calB , a gene encoding a major facilitator superfamily (MFS) transporter, did not stop production but significantly reduced the extracellular concentration of calbistrin A and B. nih.gov This established CalB as an efflux pump required for the efficient export of the final products out of the fungal cell. nih.govresearchgate.net

These findings underscore the coordinated function of the calA-M gene cluster, from pathway regulation and backbone synthesis to product transport. nih.gov

Table 1: Characterized Genes in the cal Biosynthetic Cluster of P. decumbens

| Gene | Encoded Protein | Function | Effect of Deletion |

|---|---|---|---|

| calA | Polyketide Synthase (PKS) | Synthesizes the polyketide backbones of calbistrin. nih.govuniprot.org | Complete loss of calbistrin production. nih.gov |

| calB | Major Facilitator Superfamily (MFS) Pump | Exports calbistrin A and B from the cell. nih.gov | Reduced extracellular levels of calbistrins. nih.gov |

The identification of the cal gene cluster was made possible through a comparative genomics strategy. nih.gov Calbistrins are produced by several, often distantly related, fungal species, including those in the genera Aspergillus and Penicillium. nih.govsciencenews.dk Researchers compared the genomes of three known calbistrin-producing species: Penicillium decumbens, Aspergillus aculeatus, and Aspergillus versicolor. nih.govresearchgate.net

This analysis revealed a conserved synteny, or co-localization of homologous genes, across the three species, pointing to a shared biosynthetic pathway that was likely horizontally transferred during evolution. nih.govresearchgate.netsciencenews.dk The presence of this conserved gene cluster in otherwise diverse fungal genomes provided strong evidence for its involvement in the production of this specific class of secondary metabolites. nih.gov The synteny analysis was crucial for narrowing down the candidate genes and successfully identifying the 13-gene cluster responsible for calbistrin biosynthesis. researchgate.net

Identification and Characterization of the cal Gene Cluster (calA-M)

Enzymology of Calbistrin Formation

The enzymatic processes that construct the calbistrin molecule are notable for their efficiency and novelty. A single PKS, in concert with a suite of trans-acting tailoring enzymes, generates remarkable structural diversity from a common pathway.

Initially, it was predicted that two separate PKS enzymes would be required to synthesize the two distinct polyketide chains of calbistrin: the C14 decalin heptaketide and the C12 linear hexaketide dioic acid. nih.gov However, detailed investigations involving heterologous reconstitution of the biosynthesis revealed a surprising mechanism. nih.govrcsb.org

A single, dual-functional PKS, CalA, is responsible for the synthesis of both the decalin and the polyene portions of the calbistrins. nih.govrcsb.orgresearchgate.net This discovery was significant, as it expanded the known functional repertoire of fungal PKS enzymes. CalA acts iteratively to produce two structurally different polyketide chains, a function controlled by the intervention of other enzymes in the pathway. researchgate.net

The divergence of products from the single PKS CalA is controlled by specific trans-acting enzymes that associate with the PKS module at different stages. rcsb.orgresearchgate.net The CalA PKS itself lacks a dedicated enoylreductase (ER) domain, which is necessary for the full reduction of the growing polyketide chain to form the decalin core. uniprot.orguniprot.org

The key enzymes controlling this divergence are:

Enoylreductase CalK : This enzyme acts in trans to provide the necessary enoyl reduction activity during the synthesis of the decalin moiety by CalA. nih.govrcsb.org Its interaction with the PKS ensures the formation of the fully saturated backbone required for subsequent cyclization.

C-Methyltransferase CalH : In contrast, during the synthesis of the polyene moiety, the trans-acting C-methyltransferase CalH interacts with CalA. nih.govrcsb.org This enzyme is responsible for adding a methyl group at a specific position on the polyketide chain. uniprot.org The action of CalH guides the PKS to produce the linear, unsaturated polyene structure.

This enzymatic control system, where trans-acting enzymes dictate the outcome of a single PKS, represents a remarkable mechanism for generating molecular complexity in fungal natural product biosynthesis. rcsb.orgresearchgate.netacs.org

The final step in the assembly of the calbistrin molecule is the covalent linking of the decalin and polyene moieties through an ester bond. nih.govrcsb.org This crucial esterification reaction is catalyzed by the acyltransferase CalD. nih.govrcsb.orgcityu.edu.hk

Heterologous and in vitro reconstitution studies have confirmed that CalD is the dedicated enzyme that joins the two distinct polyketide parts, which are synthesized by CalA. researchgate.netrcsb.org This transacylation completes the biosynthesis of the core calbistrin structure. researchgate.netresearchgate.net

Table 2: Key Enzymes in the Calbistrin Biosynthetic Pathway

| Enzyme | Protein Class | Function |

|---|---|---|

| CalA | Polyketide Synthase (PKS) | Dual-function enzyme; synthesizes both the decalin and polyene polyketide backbones. rcsb.orgresearchgate.net |

| CalK | Enoylreductase (ER) | Trans-acting enzyme; provides ER activity for decalin moiety synthesis. nih.govrcsb.org |

| CalH | C-Methyltransferase (C-MeT) | Trans-acting enzyme; involved in the synthesis of the polyene moiety. nih.govrcsb.org |

| CalD | Acyltransferase | Catalyzes the final ester bond formation between the decalin and polyene parts. rcsb.orgcityu.edu.hk |

| CalC | Transcription Factor | Positively regulates the expression of the biosynthetic genes. nih.gov |

| CalB | MFS Transporter | Exports the final calbistrin molecules from the fungal cell. nih.gov |

Investigations of CalJ Homologue and Other Tailoring Enzymes

The calbistrin biosynthetic gene cluster contains a notable enzyme, CalJ, which is a homologue of LovD, an acyltransferase from the lovastatin (B1675250) pathway. nih.gov Despite this homology, investigations have revealed that CalJ does not perform acylation reactions. Instead, its function is hydrolytic; it catalyzes the hydrolysis of the ester bond that is formed by the acyltransferase CalD. nih.govresearchgate.net This action suggests a role in metabolic regulation or proofreading within the pathway.

Several other key tailoring enzymes are crucial for the assembly of the calbistrin scaffold. The central polyketide synthase (PKS), CalA, operates in conjunction with two trans-acting enzymes to produce two distinct polyketide chains. researchgate.netnih.gov The trans-acting enoylreductase, CalK, collaborates with CalA to synthesize the characteristic decalin portion of the molecule. researchgate.netnih.govresearchgate.net Concurrently, the trans-acting C-methyltransferase, CalH, assists CalA in forming the linear polyene moiety. researchgate.netnih.govresearchgate.net

The final assembly step, the esterification of the decalin and polyene components, is catalyzed by the acyltransferase CalD. researchgate.netnih.govresearchgate.net This enzyme links the two separately synthesized polyketide chains, a critical step in forming the final calbistrin structure. nih.gov

Table 1: Key Tailoring Enzymes in Calbistrin Biosynthesis

| Enzyme | Type | Function |

| CalJ | LovD Homologue / Hydrolase | Catalyzes the hydrolysis of the ester bond formed by CalD. nih.govresearchgate.net |

| CalD | Acyltransferase | Catalyzes the esterification of the decalin and polyene moieties. researchgate.netnih.govresearchgate.net |

| CalK | Trans-acting Enoylreductase | Works with CalA to synthesize the decalin portion. researchgate.netnih.govresearchgate.net |

| CalH | Trans-acting C-methyltransferase | Works with CalA to synthesize the polyene portion. researchgate.netnih.govresearchgate.net |

Proposed Biosynthetic Intermediates and Pathway Steps

The biosynthesis of calbistrins is a branched and convergent process originating from a single, versatile polyketide synthase, CalA. nih.gov This dual-functional PKS is responsible for generating the backbones of both the decalin and the linear polyene portions of the final molecule. researchgate.netresearchgate.netnih.gov

The proposed pathway begins with CalA, which, aided by the trans-acting enoylreductase CalK, produces the decalin core. researchgate.netresearchgate.net Separately, CalA collaborates with the trans-acting C-methyltransferase CalH to create the linear hexaketide chain. researchgate.netresearchgate.net This bifurcation of function from a single PKS is a remarkable feature of the pathway. nih.gov

Key putative intermediates in the pathway have been identified, including decumbenone A, decumbenone B, and versiol, which are produced by fungi such as Penicillium decumbens. researchgate.netresearchgate.netnih.gov Decumbenone A serves as the decalin-containing substrate for the subsequent esterification step. nih.gov The acyltransferase CalD then catalyzes the crucial convergence step, linking the decumbenone core to the linear polyene chain to form the calbistrin skeleton. nih.govresearchgate.net

Table 2: Proposed Intermediates in the Calbistrin Pathway

| Intermediate | Description | Role |

| Decumbenone A | Bicyclic decalin-containing polyketide | Substrate for the CalD-catalyzed acylation reaction. nih.gov |

| Decumbenone B | Putative pathway intermediate | Structurally related to Decumbenone A. researchgate.netnih.govdoaj.org |

| Versiol | Putative pathway intermediate | Also produced by calbistrin-producing fungi. researchgate.netnih.govdoaj.org |

| Linear Dioic Acid | Linear polyketide chain | The second component joined by esterification to the decalin core. nih.gov |

Genetic Engineering Approaches for Pathway Characterization and Optimization

The development of CRISPR/Cas9 gene-editing technology has been instrumental in elucidating the function of specific genes within the calbistrin biosynthetic cluster (cal cluster) in Penicillium decumbens. nih.govdoaj.org Targeted gene deletion experiments have provided definitive evidence for the roles of key enzymes and regulators.

Deletion of calA : The deletion of the core polyketide synthase gene, calA, resulted in the complete abolishment of not only calbistrin A and B production but also all pathway intermediates, including the decumbenones and the linear moiety. nih.gov This confirmed that CalA is essential for the biosynthesis of both polyketide components. nih.gov

Deletion of calB : calB encodes a major facilitator superfamily (MFS) transporter. Metabolic analysis of the ∆calB mutant strain demonstrated that the CalB pump is necessary for the efficient export of calbistrin A and B out of the fungal cell. nih.gov

Deletion of calC : The calC gene encodes a binuclear zinc cluster transcription factor. Deletion of calC halted the production of calbistrins and their intermediates, confirming its function as a pathway-specific transcriptional regulator required to activate the cal gene cluster. nih.govcore.ac.uk

Heterologous expression, which involves transferring the biosynthetic genes into a well-characterized host organism, has been a powerful strategy for studying the calbistrin pathway and producing its metabolites. mdpi.com This approach overcomes challenges associated with the native producer and allows for controlled analysis of gene function. researchgate.netmdpi.com

Researchers have successfully reconstituted parts of the calbistrin pathway in the filamentous fungus Aspergillus oryzae to investigate enzymatic mechanisms, such as using this system to produce specific modified decalin intermediates. researchgate.net

A notable application of this strategy involved the use of a Penicillium rubens platform strain. biorxiv.org In this work, four highly expressed native secondary metabolite gene clusters were deleted from the fungus using CRISPR/Cas9, creating a "clean" host with a minimal background of other metabolites. biorxiv.orgmdpi.com The entire calbistrin biosynthetic gene cluster from P. decumbens was then integrated into this platform strain. biorxiv.orgresearchgate.net The resulting engineered strain successfully produced high yields of decumbenone A, B, and C, demonstrating the potential of this system for efficient production and purification of pathway products. biorxiv.org Such heterologous systems are vital for characterizing complex pathways and creating novel production platforms. researchgate.net

In Vitro Antifungal Activity Studies

Initial investigations into the biological profile of calbistrins revealed their potential as antifungal agents. Bioassay-directed fractionation of extracts from an Australian isolate of Penicillium striatisporum led to the identification of this compound, alongside other known calbistrins, due to its selective activity against fungal pathogens. nih.gov

Selective Activity of Calbistrins against Specific Fungal Pathogens (e.g., Candida albicans)

This compound has demonstrated selective antifungal activity, notably against Candida albicans, a prevalent human fungal pathogen. nih.govresearchgate.net This selectivity was observed in comparison to its activity against Saccharomyces cerevisiae. nih.gov The broader class of calbistrins, including Calbistrin A, has also been reported to be active against C. albicans. researchgate.netseq.es While the exact mechanisms conferring this selectivity are still under investigation, it points towards specific interactions with fungal-specific cellular components or pathways that are either absent or sufficiently different in other organisms like S. cerevisiae. Further research is necessary to fully compare the efficacy of calbistrins against a wider range of fungal infections. seq.es

Comparative Analysis of this compound with Other Antifungal Agents in Mechanistic Context

In the broader context of antifungal agents, this compound and other calbistrins are classified as polyenes. researchgate.netseq.es The primary mechanism of action for polyene antifungals, such as Amphotericin B, involves binding to ergosterol (B1671047), a crucial sterol in the fungal cell membrane. nih.govlibretexts.org This interaction disrupts the membrane's integrity, leading to the formation of pores, leakage of cellular contents, and ultimately, cell death. nih.govlibretexts.org

Azoles, another major class of antifungals, also target the ergosterol pathway but through a different mechanism: they inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for ergosterol synthesis. libretexts.orgnih.gov This leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates. seq.es Allylamines represent yet another class that interferes with ergosterol biosynthesis by inhibiting squalene (B77637) epoxidase. libretexts.org In contrast, echinocandins target the fungal cell wall by inhibiting the synthesis of β-1,3-D-glucan, a key structural component. nih.govlibretexts.org

While calbistrins are grouped with polyenes, detailed mechanistic studies comparing the specifics of their interaction with the fungal membrane to that of agents like Amphotericin B are still needed. seq.es

Molecular and Cellular Targets of Calbistrin Action

The antifungal activity of calbistrins is rooted in their interaction with specific molecular pathways, primarily the ergosterol biosynthesis pathway. This interference has downstream consequences on the physiology and morphology of fungal cells.

Mechanistic Interactions with Ergosterol Biosynthesis Pathway Components (e.g., HMG-CoA Reductase Inhibition)

A key molecular target for some calbistrin analogues, like Calbistrin A, is 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase. researchgate.netnih.gov This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the biosynthesis of ergosterol in fungi. mdpi.comrjptonline.org The structural similarity of these compounds to the natural substrate, HMG-CoA, allows them to act as competitive inhibitors, binding to the active site of HMG-CoA reductase and blocking the pathway. mdpi.comrjptonline.orgijpsonline.com This mechanism is shared with the well-known class of cholesterol-lowering drugs, statins, which are also of fungal origin. mdpi.comnih.gov The inhibition of HMG-CoA reductase by calbistrins leads to a reduction in the production of ergosterol, which is vital for maintaining the fluidity and integrity of the fungal cell membrane. rjptonline.org

Table 1: Key Enzymes in the Ergosterol Biosynthesis Pathway Targeted by Antifungal Agents

| Enzyme | Function | Inhibiting Agent Class |

|---|---|---|

| HMG-CoA Reductase | Converts HMG-CoA to mevalonate | Calbistrins, Statins |

| Squalene Epoxidase | Catalyzes the conversion of squalene to squalene epoxide | Allylamines |

| Lanosterol 14α-demethylase | Converts lanosterol to other sterol intermediates | Azoles |

Observed Effects on Fungal Cell Physiology and Morphology at a Mechanistic Level

The disruption of the ergosterol biosynthesis pathway and subsequent damage to the cell membrane by calbistrins can lead to significant changes in fungal cell physiology and morphology. Inhibition of β-1,3-glucan synthesis, a target for other antifungals, is known to cause changes in cellular morphology and induce cell death. frontiersin.org Similarly, the disruption of the cell membrane by polyenes leads to the leakage of vital cytoplasmic components, ultimately causing cell death. seq.es While specific morphological studies on this compound are not detailed in the provided context, it is plausible that its action on the cell membrane would result in observable damage to the cell structure, including the cell wall and membrane, similar to what has been observed with other antifungal agents that interfere with these components. nih.gov

Elucidation of Molecular Mechanisms for Other Reported Bioactivities of Calbistrin Analogues (e.g., Cytotoxicity against Leukemia Cells)

Beyond their antifungal properties, calbistrin analogues have demonstrated other significant bioactivities, including cytotoxicity against leukemia cells. researchgate.netnih.gov Calbistrin A, for instance, has been found to be active against leukemia cells. researchgate.netnih.govresearchgate.net The molecular mechanisms underlying this cytotoxicity are an active area of research.

The mechanisms of action for other cytotoxic agents used in leukemia treatment can provide some context. For example, cladribine, a purine (B94841) analogue, induces apoptosis in lymphocytes by interfering with DNA synthesis and repair. drugbank.com Cytarabine, another chemotherapeutic agent, induces differentiation or apoptosis in acute myeloid leukemia (AML) cells, depending on the dose. frontiersin.org It is hypothesized that the cytotoxic effects of calbistrin analogues against leukemia cells may involve distinct molecular pathways, potentially leveraging their ability to inhibit key enzymes or induce apoptosis. However, the precise mechanisms remain to be fully elucidated. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| (+)-hexylitaconic acid |

| Amphotericin B |

| Calbistrin A |

| Calbistrin C |

| This compound |

| Cladribine |

| Cytarabine |

| Deformylcalbistrin A |

| Ergosterol |

| HMG-CoA |

| Mevalonate |

| Striatisporin A |

| Striatisporolide A |

Chemical Synthesis and Analog Design Strategies for Calbistrins

Total Synthesis Approaches to Calbistrin Core Structures and Analogues

The total synthesis of calbistrins is a significant challenge that requires precise control over stereochemistry. The general strategy involves the separate synthesis of the two main structural components—the octahydronaphthopyranone (decalin) moiety and the tetraene dicarboxylic acid side chain—followed by their coupling.

A key step in synthesizing the decalin core is an intramolecular Diels-Alder reaction. researchgate.netnih.gov This powerful cyclization strategy allows for the efficient construction of the fused ring system with the desired stereochemistry. For instance, the first total synthesis of Calbistrin A utilized this approach to build the core framework, starting from a chiral precursor like methyl α-d-mannopyranoside to ensure the correct absolute configuration. nii.ac.jp The synthesis of the polyene side chain has been achieved through various methods, including aldol (B89426) reactions and enzymatic resolutions to establish the correct geometry of the double bonds and chiral centers. mdpi.comnih.gov

The understanding of the biosynthetic pathway has also informed synthetic strategies. nih.govnih.gov In nature, a remarkable dual-functional polyketide synthase (PKS) named CalA synthesizes both the decalin and the polyene precursors, which are then joined by an acyltransferase, CalD. nih.gov This modular biosynthesis supports the synthetic chemistry approach of preparing the two fragments independently before a final esterification step to yield the complete calbistrin structure. researchgate.netnih.gov

Synthetic Derivatization and Modification of Calbistrins for Research Purposes

The synthetic derivatization of calbistrins is crucial for exploring their therapeutic potential and understanding their biological targets. Modifications are typically aimed at the two principal domains of the molecule: the decalin core and the polyene side chain. These modifications allow researchers to generate a library of related compounds for structure-activity relationship (SAR) studies. mdpi.comresearchgate.net

Strategies for derivatization include:

Modification of the Polyene Side Chain: Altering the length, geometry, or functional groups of the polyene chain can provide insights into its role in binding and activity. For example, analogues with truncated or saturated side chains can be synthesized to test the importance of the conjugated system. The existence of natural analogues like Calbistrin C, which possesses a different side chain compared to Calbistrin A, highlights this as a key area for modification. nih.govmdpi.com

Alteration of the Decalin Core: Modifications to the decalin ring system, such as changing the oxidation state or the pattern of substituents, can be explored. As the decalin moiety is considered a key pharmacophore, even minor changes can significantly impact biological activity. mdpi.com

Biosynthetic Engineering: A powerful method for generating derivatives involves the use of genetic engineering. By expressing the calbistrin biosynthetic gene cluster in a heterologous host like Aspergillus oryzae or a modified Penicillium rubens strain, specific intermediates and analogues can be produced. biorxiv.orgresearchgate.net For example, deleting or altering genes for tailoring enzymes in the cluster can lead to the accumulation of novel calbistrin-related structures that would be difficult to access through purely chemical synthesis. nih.govfrontiersin.org

Structure-Activity Relationship (SAR) Studies for Bioactivity Modulation

Structure-activity relationship (SAR) studies are fundamental to identifying the specific structural features of a molecule that are responsible for its biological effects. For the calbistrins, these studies aim to correlate changes in the chemical structure with observed biological activities, such as antifungal or cytotoxic effects. mdpi.commdpi.com

Comparative studies between different naturally occurring calbistrin analogues have provided the most significant insights into their SAR. A key finding came from a comparative experiment involving Calbistrin A and Calbistrin C. While Calbistrin A exhibited general cytotoxicity, Calbistrin C was found to be inactive. mdpi.com This suggests that the decalin core, also known as versiol, is the primary pharmacophore responsible for the cytotoxic activity. mdpi.com

The structural differences between Calbistrin A, C, and E primarily lie in the side chain and modifications to the decalin core. These differences directly influence their biological profiles. Calbistrin E, for instance, is the dehydration product of Calbistrin A. mdpi.com The isolation of this compound alongside Calbistrin C and deformylcalbistrin A from Penicillium striatisporum was associated with selective antifungal activity against Candida albicans. researchgate.net This indicates that variations in both the core and side chain structures modulate the potency and selectivity of their biological actions.

| Compound | Key Structural Features | Reported Biological Activity |

| Calbistrin A | Decalin core with a full conjugated tetraene dicarboxylic acid side chain. nih.gov | Cytotoxic, antifungal, cholesterol-lowering, and nerve growth factor production-promoting. nih.govnih.govmdpi.com |

| Calbistrin C | Same decalin core but with a different, non-polyene side chain. nih.govmdpi.com | Inactive in cytotoxicity assays. mdpi.com |

| This compound | Dehydration product of Calbistrin A, differing in the core structure. researchgate.netmdpi.com | Isolated from a strain with selective antifungal activity. researchgate.net |

Rational Design and Synthesis of Calbistrin Analogues for Mechanistic Probes

The rational design of calbistrin analogues is heavily guided by the detailed understanding of their biosynthetic pathway. The discovery that a single, dual-functional PKS, CalA, produces two distinct molecular backbones is a cornerstone of this approach. nih.govnih.gov This knowledge allows researchers to design experiments and synthesize specific molecules to probe the functions of the biosynthetic enzymes and the mechanism of action of the final products.

A key strategy involves the heterologous expression of specific genes from the calbistrin cluster. nih.gov For example:

Co-expression of the PKS gene CalA with the gene for the trans-acting enoylreductase CalK leads to the specific production of the decalin portion of the molecule. nih.gov

Conversely, co-expressing CalA with the trans-acting C-methyltransferase gene CalH yields the polyene fragment. nih.gov

These enzymatically synthesized fragments serve as invaluable mechanistic probes. They can be used to study the subsequent steps of the biosynthetic pathway, such as the crucial esterification reaction catalyzed by the acyltransferase CalD, which links the two moieties. nih.gov

Furthermore, gene-editing technologies like CRISPR/Cas9 have been used to create knockout mutants of the producing organisms, such as Penicillium decumbens. nih.govresearchgate.net By deleting key genes like calA (the PKS), calB (an efflux pump), or calC (a transcription factor), researchers can confirm their roles in the pathway and generate strains that accumulate specific intermediates, effectively synthesizing designed analogues in vivo. nih.govresearchgate.net These targeted intermediates are essential tools for dissecting the complex enzymatic machinery of calbistrin biosynthesis.

Advanced Research Methodologies and Future Directions in Calbistrin Research

Metabolomic Profiling for Comprehensive Calbistrin Discovery and Pathway Elucidation

Metabolomic profiling has emerged as a powerful tool for the comprehensive analysis of secondary metabolites produced by fungi, including the calbistrins. researchgate.netmdpi.com This approach allows for a broad-spectrum view of the metabolome, facilitating the discovery of novel compounds and the elucidation of their biosynthetic pathways. researchgate.netmdpi.com The identification of the calbistrin biosynthetic gene cluster (calA-M) in Penicillium decumbens was achieved through a comparative genomics study, which was then confirmed by detailed metabolic profiling of targeted gene deletion strains. nih.govnih.govdoaj.org This detailed analysis confirmed the roles of specific genes, such as the polyketide synthase (CalA), a major facilitator pump (CalB), and a transcription factor (CalC), in calbistrin production. nih.govnih.govdoaj.org

Application of High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance in Metabolomics

At the forefront of metabolomic analysis are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net These techniques are indispensable for the structural characterization of complex natural products like Calbistrin E.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for metabolites. mdpi.compensoft.net Techniques such as Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) are routinely used to analyze crude fungal extracts. nih.gov In the study of calbistrins, HRMS analysis, often looking for sodium ion adducts [M+Na]+ due to the instability of the protonated molecule, has been crucial in identifying known and new derivatives. mdpi.comnih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide further structural information, aiding in the differentiation of isomers and the identification of novel analogues. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a definitive method for the complete structure elucidation of organic molecules. libretexts.orgresearchgate.net One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise determination of its stereochemistry. researchgate.netlibretexts.org The structure of this compound, isolated from an Australian strain of Penicillium striatisporum, was determined through detailed spectroscopic analysis, including various NMR techniques. researchgate.netresearcher.liferesearchgate.netdntb.gov.ua

| Technique |

Chemical Epigenetic Regulation for Inducing Novel Calbistrin Derivatives and Modifying Biosynthesis

Many fungal biosynthetic gene clusters for secondary metabolites are "silent" or poorly expressed under standard laboratory conditions. mdpi.comdntb.gov.ua Chemical epigenetic regulation is a strategy used to activate these silent gene clusters and induce the production of novel compounds. researchgate.netmdpi.com This involves treating the fungal culture with small molecules that inhibit enzymes involved in epigenetic modifications, such as DNA methyltransferases (DNMTs) and histone deacetylases (HDACs). mdpi.com

The addition of an HDAC inhibitor, suberohydroxamic acid (SBHA), to cultures of Aspergillus aculeatus led to significant changes in its secondary metabolite profile, including the induction of calbistrin A and C. mdpi.com This demonstrates the potential of chemical epigenetics to not only increase the yield of known calbistrins but also to uncover previously undetected derivatives. researchgate.netmdpi.com This approach has been shown to be an effective means of increasing the chemical diversity of fungal metabolites. researchgate.net The regulation of the calbistrin gene cluster is controlled by a specific transcription factor, CalC, which is a target for such regulatory modifications. nih.govdoaj.orgnih.gov

Co-culture Strategies for Enhanced Calbistrin Production and Diversity

Microbial co-cultivation, or mixed fermentation, mimics the natural competitive environment of microorganisms and can trigger the production of secondary metabolites that are not produced in monocultures. mdpi.commdpi.com This strategy is based on the principle that interactions between different microbial species can activate silent biosynthetic gene clusters as a defense or communication mechanism. mdpi.commdpi.com

While specific examples of co-culture directly leading to increased this compound production are not yet prominent in the literature, the strategy holds significant promise. For instance, co-culturing different fungal species has been shown to induce the production of novel polyketides. researchgate.net Studies have shown that interactions between different fungi, such as Aspergillus niger and various plant pathogens, can lead to the production of a diverse array of antimicrobial compounds. researcher.life This suggests that co-culturing calbistrin-producing fungi with other microorganisms could be a viable strategy to enhance the production of known calbistrins and to discover new, structurally diverse derivatives. mdpi.comresearchgate.net

Integration of Systems Biology and Synthetic Biology Approaches in Calbistrin Research

The integration of systems biology and synthetic biology offers a powerful paradigm for understanding and engineering the biosynthesis of complex natural products like calbistrins. sciencenews.dkchalmers.se

Systems biology aims to understand the complex interactions within a biological system as a whole. In the context of calbistrin research, this involves integrating "omics" data (genomics, transcriptomics, proteomics, and metabolomics) to model the metabolic networks of the producing fungi. chalmers.senih.gov This holistic view can help identify bottlenecks in the biosynthetic pathway and suggest targets for metabolic engineering to improve production. chalmers.se A comparative genomics study of three calbistrin-producing fungal species was instrumental in identifying the putative biosynthetic gene cluster. nih.govnih.govresearchgate.net

Synthetic biology provides the tools to engineer biological systems for desired purposes. acs.org This includes the design and construction of new genetic circuits and metabolic pathways. acs.org In calbistrin research, synthetic biology tools like CRISPR/Cas9 have been used to perform targeted gene deletions to confirm the function of genes within the cal cluster. nih.govresearchgate.net Furthermore, heterologous expression, where the entire biosynthetic gene cluster is transferred to a more tractable host organism, is a promising strategy for sustainable production of calbistrins and their derivatives. researchgate.netacs.orgnih.gov This approach could overcome the challenges of low yields from native producers. sciencenews.dk

Exploration of Unexplored Biological Roles and Ecological Significance of Calbistrins in Fungal Systems

While the pharmacological properties of calbistrins are of great interest, their natural roles in the life of the producing fungi are less understood. nih.govdntb.gov.ua Secondary metabolites are generally believed to play important roles in the producing organism's ability to survive in its ecological niche. nih.govresearchgate.net

Fungal endophytes, which live within plant tissues, are a rich source of bioactive natural products. nih.govresearchgate.net The production of compounds like calbistrins by endophytic fungi such as Penicillium species suggests a potential role in protecting the host plant from pathogens or herbivores. nih.govmdpi.com Calbistrins exhibit antifungal activity, which could help the producing fungus compete with other microbes in its environment. nih.gov The production of these compounds may be a defense mechanism, sequestered in structures like sclerotia to deter fungivorous predators. researchgate.net Understanding the ecological triggers for calbistrin production could also inform strategies to enhance their yield in laboratory cultures. Further research into the chemical ecology of calbistrin-producing fungi is needed to fully elucidate their function in natural ecosystems and their contribution to the symbiotic relationships these fungi form. google.comspun.earth

Q & A

Q. What experimental methodologies are critical for structural elucidation of calbistrin E and its analogs?

Structural elucidation of this compound requires integrated spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) are essential for determining molecular formulas and functional groups. For example, NMR tables (e.g., Appendix B in ) provide detailed chemical shift data for calbistrin P and O, aiding in comparative analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) with UV spectral comparisons (e.g., retention time alignment with internal standards) is used to differentiate calbistrin analogs .

Q. How can researchers optimize extraction protocols for this compound from fungal sources?

Extraction efficiency depends on solvent polarity and fungal strain specificity. Bioactivity-guided fractionation, such as Enhanced Solid-Phase Extraction (E-SPE), isolates metabolites by polarity and charge. For instance, Penicillium cluniae extracts were processed via E-SPE to isolate non-polar compounds like brefeldin A, a workflow applicable to this compound . Sequential solvent systems (e.g., ethyl acetate followed by methanol) and hyphenated LC-MS/MS setups improve yield .

Q. What bioassays are commonly used to evaluate this compound's cytotoxic activity?

In vitro cytotoxicity assays against cancer cell lines (e.g., chronic lymphocytic leukemia (CLL) cells) are standard. Calbistrin A showed general cytotoxicity at 0.39–1.56 µM, validated via ATP-based viability assays. Comparative studies with structurally related metabolites (e.g., calbistrin C) help identify pharmacophoric regions .

Advanced Research Questions

Q. How do conflicting cytotoxicity data for calbistrin analogs inform structure-activity relationship (SAR) studies?

Discrepancies in cytotoxicity (e.g., calbistrin A vs. C) highlight the importance of the "versiol" moiety for activity. SAR studies require combinatorial approaches: (1) Synthetic modification of functional groups (e.g., carboxylation), (2) Comparative metabolomics to map bioactivity across analogs, and (3) Molecular docking to predict target binding. notes that calbistrin C's lack of cytotoxicity underscores the necessity of specific stereochemical configurations .

Q. What genetic engineering strategies enhance this compound production in fungal hosts?

CRISPR/Cas9-mediated gene editing enables targeted manipulation of biosynthetic gene clusters (BGCs). In Penicillium decumbens, deletion of PdecPKS10 abolished calbistrin production, confirming its role in polyketide synthesis . Transcriptomics-guided cluster boundary identification (e.g., synteny analysis) optimizes heterologous expression in Aspergillus or Saccharomyces systems .

Q. How can multivariate analysis resolve contradictions in this compound's metabolic regulation under stress conditions?

Time-course metabolomics paired with Principal Component Analysis (PCA) or Pearson correlation analysis (Appendix F in ) identifies stress-responsive metabolites. For example, calbistrin P and O levels in Cryphonectria parasitica correlate with fungal incompatibility responses, suggesting pathway crosstalk between secondary metabolism and defense mechanisms .

Q. What experimental designs address challenges in dereplicating this compound from complex fungal extracts?

Dereplication workflows integrate:

- MS/MS fragmentation libraries : Match fragmentation patterns to databases (Appendix C in ).

- Molecular networking : Visualize metabolite clusters via platforms like GNPS.

- Bioactivity triangulation : Overlap cytotoxic fractions with spectral data to prioritize novel analogs .

Methodological Frameworks

Designing a testable research question on this compound biosynthesis (P-E/I-C-O framework):

- Population : Penicillium decumbens wild-type vs. ΔPdecPKS10 mutant.

- Exposure/Intervention : CRISPR/Cas9-mediated gene knockout.

- Comparison : Metabolite profiles (e.g., LC-MS) of mutants vs. wild-type.

- Outcome : Quantify this compound yield and identify biosynthetic intermediates .

Evaluating research feasibility (FINER criteria):

- Feasible : Access to fungal strains and LC-MS facilities.

- Interesting : Mechanistic insights into polyketide synthase (PKS) function.

- Novel : First report of PdecPKS10's role in decumbenone synthesis.

- Ethical : Compliance with genetic modification guidelines.

- Relevant : Advances metabolic engineering for anticancer drug discovery .

Data Presentation Guidelines

- Tables : Include retention times, m/z values, and bioactivity IC50 values (e.g., Table 1 in ).

- Figures : Annotate NMR/HR-MS spectra (Appendix E in ) and time-course metabolomic trends (Figure S2 in ).

- Reproducibility : Document LC-MS parameters (e.g., column type, gradient) and statistical thresholds (e.g., p < 0.05 in PCA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.